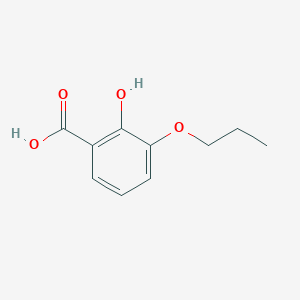
4-methyl-5-(1-piperazin-1-ylpropan-2-yl)-3H-2-benzofuran-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methyl-5-(1-piperazin-1-ylpropan-2-yl)-3H-2-benzofuran-1-one is a synthetic organic compound belonging to the benzofuran family. This compound is characterized by its unique structure, which includes a benzofuran core substituted with a piperazine moiety. It has garnered interest in various fields of scientific research due to its potential biological and pharmacological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-5-(1-piperazin-1-ylpropan-2-yl)-3H-2-benzofuran-1-one typically involves multiple steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through the cyclization of appropriate precursors, such as 2-hydroxybenzaldehyde derivatives, under acidic or basic conditions.
Substitution with Piperazine Moiety: The piperazine moiety is introduced through nucleophilic substitution reactions. This step often involves the reaction of the benzofuran core with a suitable piperazine derivative in the presence of a base, such as sodium hydride or potassium carbonate.
Methylation: The final step involves the methylation of the piperazine nitrogen using methyl iodide or dimethyl sulfate under basic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or ketones.
Reduction: Reduction reactions can target the carbonyl group in the benzofuran ring, converting it to an alcohol.
Substitution: The piperazine moiety can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of alcohols.
Substitution: Introduction of various functional groups onto the piperazine moiety.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-methyl-5-(1-piperazin-1-ylpropan-2-yl)-3H-2-benzofuran-1-one is not fully understood but is believed to involve interactions with specific molecular targets and pathways:
Molecular Targets: Potential targets include enzymes, receptors, and ion channels.
Pathways Involved: The compound may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
4-Methyl-2-benzofuran-1(3H)-one: Lacks the piperazine moiety, resulting in different biological activities.
5-(1-Methyl-2-piperazin-1-ylethyl)-2-benzofuran-1(3H)-one: Similar structure but without the methyl group on the benzofuran ring.
Uniqueness
4-methyl-5-(1-piperazin-1-ylpropan-2-yl)-3H-2-benzofuran-1-one is unique due to the presence of both the methyl group and the piperazine moiety, which contribute to its distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C16H22N2O2 |
|---|---|
Peso molecular |
274.36 g/mol |
Nombre IUPAC |
4-methyl-5-(1-piperazin-1-ylpropan-2-yl)-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C16H22N2O2/c1-11(9-18-7-5-17-6-8-18)13-3-4-14-15(12(13)2)10-20-16(14)19/h3-4,11,17H,5-10H2,1-2H3 |
Clave InChI |
DSTOPNDVXROHLG-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC2=C1COC2=O)C(C)CN3CCNCC3 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethoxy]benzyl alcohol](/img/structure/B8636249.png)



![N-ethyl-1H-benzo[d]imidazole-2-sulfonamide](/img/structure/B8636264.png)
![1-Methyl-5-phenyl-1,4-dihydropyrimido[4,5-c]pyridazine](/img/structure/B8636285.png)
![1H-Purine, 6-[[3-[4-[bis(4-fluorophenyl)methyl]-1-piperazinyl]propyl]thio]-](/img/structure/B8636296.png)


![3-(1-Buten-2-yl)-2-ethylpyrazolo[1,5-a]pyridine](/img/structure/B8636332.png)
![2-Butyl-7,8-bis(4-chlorophenyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B8636338.png)
